molecular formula C10H12N2O4 B7888706 (2S)-2-(methylazaniumyl)-3-(4-nitrophenyl)propanoate

(2S)-2-(methylazaniumyl)-3-(4-nitrophenyl)propanoate

Cat. No.: B7888706
M. Wt: 224.21 g/mol
InChI Key: AQKMYHBKZMBFDY-VIFPVBQESA-N
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Description

(2S)-2-(methylazaniumyl)-3-(4-nitrophenyl)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (2S)-2-(methylazaniumyl)-3-(4-nitrophenyl)propanoate would likely involve large-scale chemical reactors and stringent quality control measures. The process would be optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(methylazaniumyl)-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve optimal results.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

(2S)-2-(methylazaniumyl)-3-(4-nitrophenyl)propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(methylazaniumyl)-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are conducted to elucidate the precise mechanisms and pathways involved.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique properties and potential applications make it a valuable subject of study

Properties

IUPAC Name

(2S)-2-(methylazaniumyl)-3-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11-9(10(13)14)6-7-2-4-8(5-3-7)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKMYHBKZMBFDY-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH2+][C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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